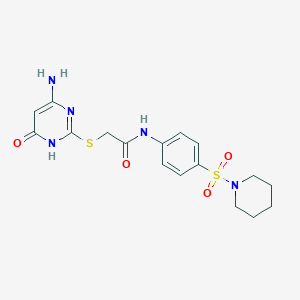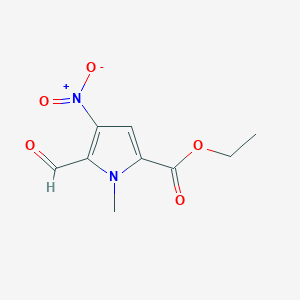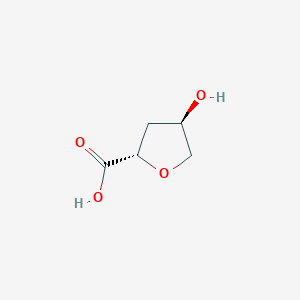![molecular formula C7H6Cl2N2 B11770887 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H6Cl2N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms substituted at the 4 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine. One common method includes dissolving 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran, cooling the solution to -78°C, and then adding a bromine-magnesium reagent. The reaction is maintained at this temperature for an hour before being warmed to -20°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome an den Positionen 4 und 6 können durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.
Hauptprodukte, die gebildet werden:
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Oxidationsprodukte: Oxidierte Formen der Verbindung mit verschiedenen funktionellen Gruppen.
Reduktionsprodukte: Reduzierte Derivate mit veränderten Oxidationsstufen.
Wissenschaftliche Forschungsanwendungen
4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme oder Rezeptoren.
Industrie: In der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten Derivat der Verbindung ab .
Ähnliche Verbindungen:
4,6-Dichlor-1H-pyrrolo[3,2-c]pyridin: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin: Ein weiteres Mitglied der Pyrrolopyridin-Familie mit unterschiedlichen Substitutionssmustern.
Einzigartigkeit: 4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin ist einzigartig aufgrund seines spezifischen Substitutionssmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Chloratome an den Positionen 4 und 6 machen es besonders reaktiv in Substitutionsreaktionen, was die Synthese einer breiten Palette von Derivaten ermöglicht .
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: A closely related compound with similar structural features.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Another member of the pyrrolopyridine family with different substitution patterns.
Uniqueness: 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms at positions 4 and 6 make it particularly reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSCKWEZVNZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC(=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



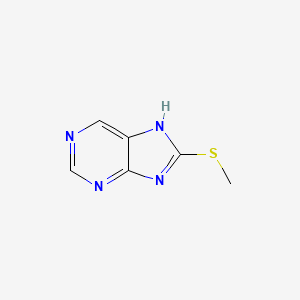
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)


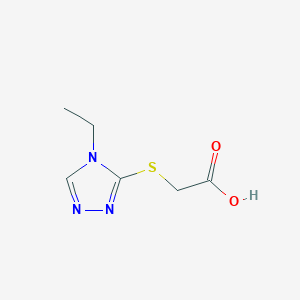
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
